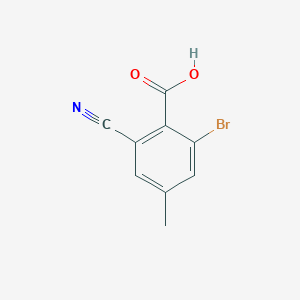
2-(3,5-Dichlorophenyl)prop-2-enenitrile
Übersicht
Beschreibung
2-(3,5-Dichlorophenyl)prop-2-enenitrile is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is -10 degrees .Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge-Transport Properties
A quantum chemical investigation into the electro-optical and charge-transport properties of a similar compound, trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (DMNPN), using density functional theory (DFT) and time-dependent DFT, revealed efficient hole-transport material characteristics. This research provides insights into the structure-property relationships and charge-transfer behavior, highlighting the potential application in electronic and optoelectronic devices (Irfan et al., 2015).
Synthetic Chemistry and Optical Activity
Research on the synthesis of optically active 4-hydroxyalk-2-enenitriles demonstrates the application of related compounds in creating optically active materials, which is crucial for pharmaceuticals and materials science. The study detailed the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, showcasing the versatility of these compounds in synthetic organic chemistry (Nolcami et al., 1986).
Crystal Structure Analysis
The crystal structure analysis of (2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one provided insights into molecular conformations and intermolecular interactions. Such studies are essential for understanding the physical properties of materials and for the design of new molecular entities with desired physical and chemical properties (Butcher et al., 2007).
Precursors to Complex Structures
The use of 5-hydroxypent-2-enenitriles as precursors for synthesizing various compounds, such as dihydropyranones and functionalized naphthalenes, underscores the importance of these compounds in organic synthesis. This versatility enables the creation of complex structures from relatively simple precursors, highlighting their utility in medicinal chemistry and material science (Zhang et al., 2013).
Antimycobacterial Activity
A study on the synthesis and antimycobacterial activity of various substituted prop-2-enenitriles indicates the potential biomedical applications of these compounds. By exploring the structure-activity relationships, researchers can design new compounds with enhanced activity against Mycobacterium tuberculosis, contributing to the development of novel antitubercular agents (Sanna et al., 2002).
Safety and Hazards
The safety information for 2-(3,5-Dichlorophenyl)prop-2-enenitrile indicates that it may cause skin irritation, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOZVYFFLRLPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-20-4 | |
| Record name | 2-(3,5-dichlorophenyl)prop-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)











